molecular formula C6H11N3 B1373104 N,1,5-Trimethyl-1H-pyrazol-3-amine CAS No. 646506-40-3

N,1,5-Trimethyl-1H-pyrazol-3-amine

Cat. No.: B1373104
CAS No.: 646506-40-3
M. Wt: 125.17 g/mol
InChI Key: AQUXBPZGVWSPHB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,5-Trimethyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with methylamine in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N,1,5-Trimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyrazoles .

Scientific Research Applications

Chemistry

N,1,5-Trimethyl-1H-pyrazol-3-amine serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for developing new materials and chemicals.

Reaction TypeDescription
Condensation Used in forming larger pyrazole derivatives.
Substitution Acts as a nucleophile in electrophilic substitution reactions.

Biology

This compound has been studied for its potential biological activities:

Antimicrobial Activity : Preliminary studies indicate significant activity against various bacterial strains, including methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The compound's efficacy is enhanced in the presence of bioavailable copper ions.

Bacterial StrainActivityConcentration Tested
MSSASub-micromolarVaries
MRSAMicromolarVaries

Trypanocidal Activity : Investigations into its ability to inhibit N-myristoyltransferase (NMT), a target for treating human African trypanosomiasis caused by Trypanosoma brucei, showed promising results with IC50 values as low as 2 nM.

Medicine

This compound is being explored for drug development:

Anticancer Properties : Studies have demonstrated that pyrazole derivatives can significantly reduce cell viability in various cancer cell lines through apoptosis induction via caspase activation pathways.

Case Study 1: Anticancer Efficacy
In vitro studies involving different cancer cell lines treated with pyrazole derivatives revealed substantial reductions in cell viability.

Case Study 2: Antimicrobial Testing
A series of experiments confirmed strong antibacterial activity against both MSSA and MRSA strains under varying concentrations.

Industrial Applications

In the industrial sector, this compound is utilized in the production of various chemicals and materials:

Dyes and Polymers : Its unique structure allows it to be incorporated into synthetic pathways for producing dyes and polymers with specific properties.

Mechanism of Action

The mechanism of action of N,1,5-Trimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and three methyl groups makes it a versatile compound in various synthetic and research applications .

Biological Activity

N,1,5-Trimethyl-1H-pyrazol-3-amine is a nitrogen-containing heterocyclic compound characterized by its unique pyrazole ring structure, which includes three methyl groups and an amino group. This configuration is believed to enhance its biological activity, making it a compound of significant interest in medicinal chemistry. This article explores the biological activities of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in treating various diseases.

Structural Characteristics

The molecular formula of this compound is C7H10N4C_7H_{10}N_4, with a molecular weight of approximately 168.20 g/mol. The structure consists of a five-membered ring with two adjacent nitrogen atoms that contribute to its unique chemical properties.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance:

  • Mechanism of Action : Studies suggest that pyrazole derivatives can inhibit key signaling pathways involved in cancer progression, including the p38 MAPK pathway. This inhibition leads to a decrease in tumor cell proliferation and induces apoptosis in various cancer cell lines .
  • In Vitro Studies : In vitro assays have demonstrated that this compound can effectively reduce cell viability in several cancer types. For example, it has shown IC50 values ranging from 1.48 μM to 6.38 μM against prostate and breast cancer cell lines .
Cell Line IC50 (μM) Mechanism
A549 (Lung)5.33Cell cycle arrest at G2/M phase
MCF-7 (Breast)3.67Apoptosis via Bcl-2 downregulation
HCT-116 (Colon)3.46Pro-apoptotic signaling
PC-3 (Prostate)1.48EGFR inhibition

2. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies indicate that this compound exhibits significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The compound's efficacy is enhanced in the presence of bioavailable copper ions .
Bacterial Strain Activity Concentration Tested
MSSASub-micromolarVaries
MRSAMicromolarVaries

3. Trypanocidal Activity

Another area of interest is the potential use of this compound as a trypanocidal agent:

  • Targeting Trypanosomiasis : The compound has been investigated for its ability to inhibit N-myristoyltransferase (NMT), a promising target for treating human African trypanosomiasis caused by Trypanosoma brucei. The lead compounds derived from pyrazole analogs exhibited potent activity against NMT with IC50 values as low as 2 nM .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives similar to this compound:

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines treated with pyrazole derivatives, researchers observed significant reductions in cell viability and induction of apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Testing

A series of experiments demonstrated that pyrazole derivatives exhibited strong antibacterial activity against both MSSA and MRSA strains when tested in vitro under varying concentrations.

Properties

IUPAC Name

N,1,5-trimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-4-6(7-2)8-9(5)3/h4H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUXBPZGVWSPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676900
Record name N,1,5-Trimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646506-40-3
Record name N,1,5-Trimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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